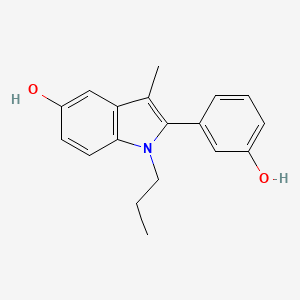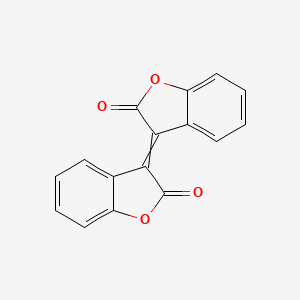![molecular formula C10H10O6S B14361913 3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid CAS No. 92592-73-9](/img/no-structure.png)
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid is an organic compound with a complex structure It features a hydroxy group, a methanesulfonyl group, and a phenyl ring attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Methanesulfonylation: The phenol derivative undergoes methanesulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine.
Hydroxylation: The intermediate product is then hydroxylated using a suitable oxidizing agent.
Coupling Reaction: The final step involves a coupling reaction with prop-2-enoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: Similar structure but with a methoxy group instead of a methanesulfonyl group.
3-Hydroxy-4-methoxyphenylpropionic acid: Similar structure but with a propionic acid backbone instead of prop-2-enoic acid.
Uniqueness
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
| 92592-73-9 | |
Molecular Formula |
C10H10O6S |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methylsulfonyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O6S/c1-17(14,15)16-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) |
InChI Key |
MWWWAADFUHTTKB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1)C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)


